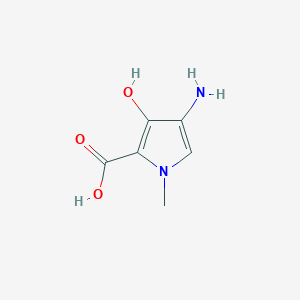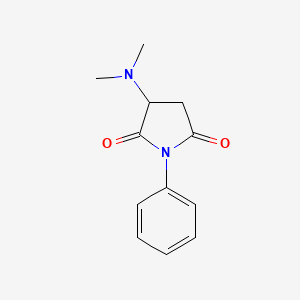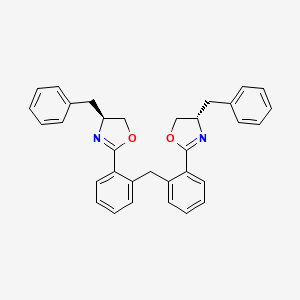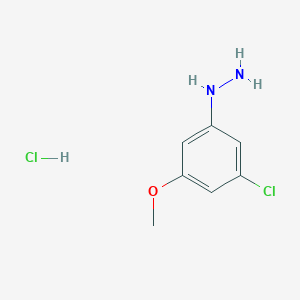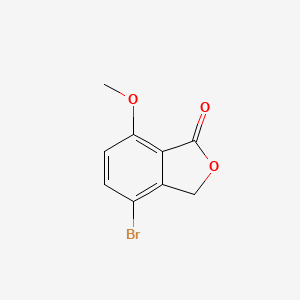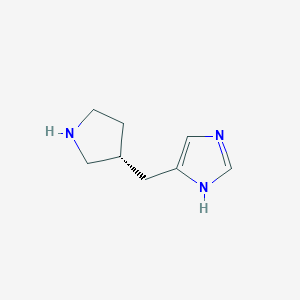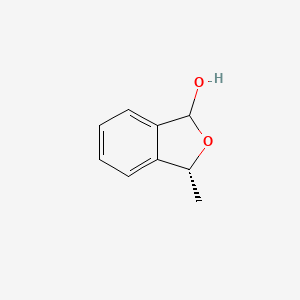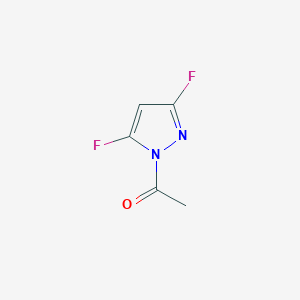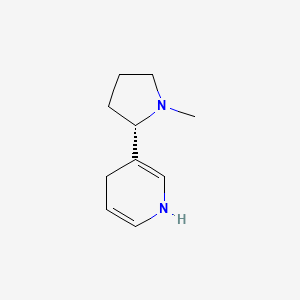
(S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The structure of this compound includes a pyrrolidine ring attached to a dihydropyridine core, which imparts unique chemical and biological properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a dihydropyridine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microfluidic reactors and automated synthesis platforms .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine core to a tetrahydropyridine structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyrrolidine or dihydropyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine compounds .
Wissenschaftliche Forschungsanwendungen
(S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as a calcium channel blocker and its effects on cardiovascular health.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine involves its interaction with calcium channels in biological systems. The compound binds to specific sites on the calcium channels, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced cardiac contractility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(1-Methylpyrrolidin-2-yl)methanol: A related compound with a similar pyrrolidine structure but different functional groups.
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol: Another similar compound with variations in the pyrrolidine ring and additional functional groups.
Uniqueness
(S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine is unique due to its specific dihydropyridine core, which imparts distinct chemical and biological properties. Its ability to act as a calcium channel blocker sets it apart from other similar compounds, making it valuable in medicinal chemistry and pharmacology .
Eigenschaften
Molekularformel |
C10H16N2 |
|---|---|
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-1,4-dihydropyridine |
InChI |
InChI=1S/C10H16N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,6,8,10-11H,3-5,7H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
YKFPBHYPTBLDNN-JTQLQIEISA-N |
Isomerische SMILES |
CN1CCC[C@H]1C2=CNC=CC2 |
Kanonische SMILES |
CN1CCCC1C2=CNC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)


